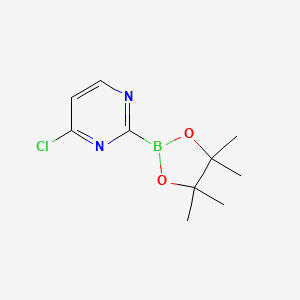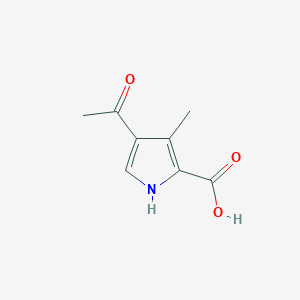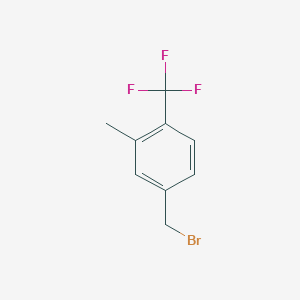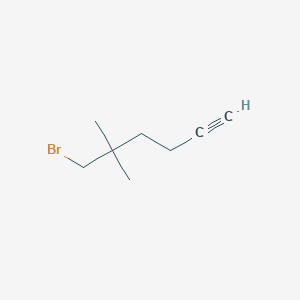
2-(4-Chloro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chloromethoxyphenyl group. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-Chloro-2-methoxy-5-methylphenylboronic acid+Pinacol→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the deprotonation of the boronic acid group.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products:
Biaryl Compounds: The primary products of Suzuki-Miyaura reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound is widely used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology:
Bioconjugation: It can be used to attach biomolecules to surfaces or other molecules through boron-oxygen bonds, facilitating the study of biological interactions.
Medicine:
Drug Development: The compound’s ability to form stable biaryl linkages makes it useful in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in coupling reactions. The boron atom in the dioxaborolane ring can form a complex with palladium catalysts, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-methoxy-5-methylphenylboronic acid
- 2-(4-Chloro-2-methoxy-5-methylphenyl)ethanamine
- N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
Comparison:
- 4-Chloro-2-methoxy-5-methylphenylboronic acid: This compound is a precursor in the synthesis of 2-(4-Chloro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and shares similar reactivity in coupling reactions.
- 2-(4-Chloro-2-methoxy-5-methylphenyl)ethanamine: This compound differs in its functional groups, containing an amine group instead of a boron-containing dioxaborolane ring, leading to different reactivity and applications.
- N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound has a cyclopropane ring and an amide group, which significantly alters its chemical properties and potential applications compared to the dioxaborolane compound.
Propriétés
Formule moléculaire |
C14H20BClO3 |
|---|---|
Poids moléculaire |
282.57 g/mol |
Nom IUPAC |
2-(4-chloro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO3/c1-9-7-10(12(17-6)8-11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Clé InChI |
CRZFYUIITYZVLR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)



![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)






![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)

